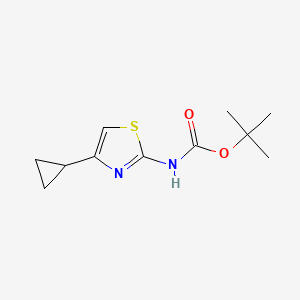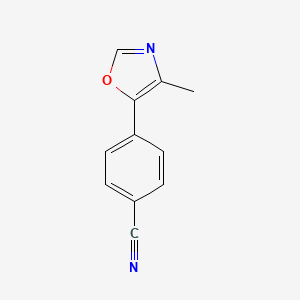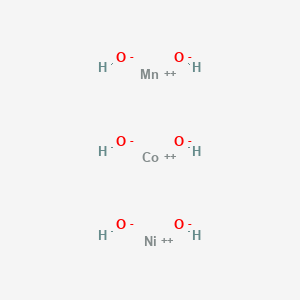
Nickel-cobalt-manganese hydroxide
Vue d'ensemble
Description
Nickel-cobalt-manganese hydroxide is a ternary transition-metal hydroxide. It’s commonly used in lithium-ion batteries for mobile devices and electric vehicles, acting as the positively charged cathode . It’s also used as an electrode material for supercapacitors .
Synthesis Analysis
The synthesis of Nickel-cobalt-manganese hydroxide involves a simple, low-cost co-precipitation method . Different nickel and cobalt layered hydroxide phases can be generated from metal (II) nitrate hexahydrate starting materials .Molecular Structure Analysis
Nickel-cobalt-manganese hydroxide materials have layered structures similar to the individual metal oxide compound lithium cobalt oxide (LiCoO2) . The general lithium content typically remains around 1:1 with the total transition metal content .Chemical Reactions Analysis
The electrochemical properties of Nickel-cobalt-manganese hydroxide have been studied extensively. For example, it has been found to have promising electrochemical activity toward the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) in a 1 M KOH electrolyte .Physical And Chemical Properties Analysis
Nickel-cobalt-manganese hydroxide exhibits unique physical and chemical properties. For instance, it has a large specific surface area and reduced charge transfer resistance . It also shows high specific capacity and excellent rate capability .Mécanisme D'action
Safety and Hazards
Orientations Futures
There is ongoing research into improving the properties of Nickel-cobalt-manganese hydroxide for various applications. For instance, studies are investigating the effect of incorporating graphene foam into the matrix of this hydroxide for optimal electrochemical performances as electrodes for supercapacitors . Another promising direction is the use of this hydroxide as a self-standing bifunctional electrode for overall water electrolysis .
Propriétés
Numéro CAS |
189139-63-7 |
|---|---|
Nom du produit |
Nickel-cobalt-manganese hydroxide |
Formule moléculaire |
CoH6MnNiO6 |
Poids moléculaire |
274.61 g/mol |
Nom IUPAC |
cobalt(2+);manganese(2+);nickel(2+);hexahydroxide |
InChI |
InChI=1S/Co.Mn.Ni.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6 |
Clé InChI |
SEVNKUSLDMZOTL-UHFFFAOYSA-H |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mn+2].[Co+2].[Ni+2] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-bromophenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8455750.png)
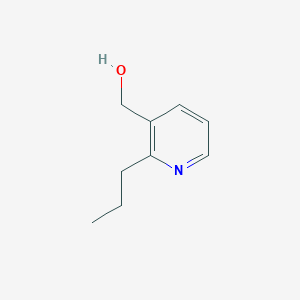
![1-{6-[(1E)-N-(2-tert-Butylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8455753.png)
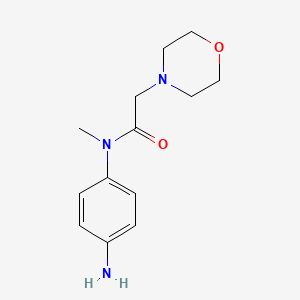
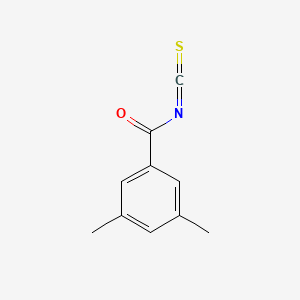


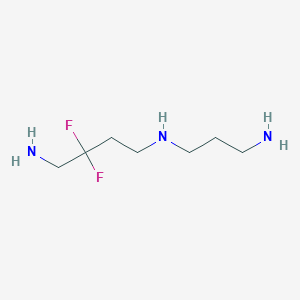
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B8455801.png)
